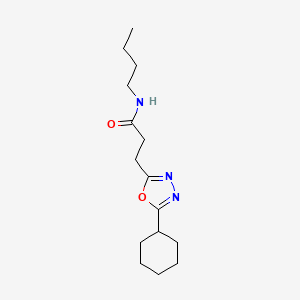![molecular formula C21H18N2O6 B4984726 N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
N-[2-(2-furoylamino)benzoyl]tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furoylamino)benzoyl]tyrosine, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
作用機序
N-[2-(2-furoylamino)benzoyl]tyrosine binds to S1P receptors on lymphocytes, causing their internalization and degradation. This prevents the lymphocytes from exiting lymph nodes and entering circulation, reducing their activation and subsequent tissue damage. N-[2-(2-furoylamino)benzoyl]tyrosine also has additional effects on other immune cells, including dendritic cells and natural killer cells, further modulating the immune response.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)benzoyl]tyrosine has been shown to have a variety of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, and alters their function. N-[2-(2-furoylamino)benzoyl]tyrosine also affects the expression of cytokines and chemokines, further modulating the immune response. In addition, N-[2-(2-furoylamino)benzoyl]tyrosine has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-[2-(2-furoylamino)benzoyl]tyrosine has several advantages for use in lab experiments. It is a synthetic compound, making it readily available and reproducible. It has also been extensively studied, allowing for a thorough understanding of its mechanism of action and potential therapeutic applications. However, there are also limitations to its use. N-[2-(2-furoylamino)benzoyl]tyrosine has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain therapeutic levels. In addition, N-[2-(2-furoylamino)benzoyl]tyrosine has been shown to have off-target effects on other S1P receptors, potentially leading to unintended consequences.
将来の方向性
There are several future directions for the study of N-[2-(2-furoylamino)benzoyl]tyrosine. One potential avenue is the development of N-[2-(2-furoylamino)benzoyl]tyrosine analogs with improved pharmacokinetic properties, allowing for sustained therapeutic levels. Another direction is the investigation of N-[2-(2-furoylamino)benzoyl]tyrosine in combination with other immunomodulatory agents, potentially increasing its efficacy. Finally, N-[2-(2-furoylamino)benzoyl]tyrosine may have potential applications in the treatment of other diseases, including cancer and cardiovascular disease, which warrant further investigation.
Conclusion:
In conclusion, N-[2-(2-furoylamino)benzoyl]tyrosine is a synthetic compound with immunomodulatory effects that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. N-[2-(2-furoylamino)benzoyl]tyrosine has the potential to be a promising candidate for the treatment of various autoimmune diseases and neurodegenerative diseases, and further research is warranted to fully explore its potential.
合成法
N-[2-(2-furoylamino)benzoyl]tyrosine is synthesized from 2-amino-2-(2-furoyl)acetic acid and 4-(4-chlorophenyl)butan-2-one. The reaction involves the formation of an amide bond between the two compounds, followed by cyclization to form the final product. The synthesis of N-[2-(2-furoylamino)benzoyl]tyrosine has been optimized to increase yield and purity, making it a viable compound for research purposes.
科学的研究の応用
N-[2-(2-furoylamino)benzoyl]tyrosine has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing their egress from lymph nodes and reducing their activation. This makes N-[2-(2-furoylamino)benzoyl]tyrosine a promising candidate for the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and rheumatoid arthritis.
特性
IUPAC Name |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-14-9-7-13(8-10-14)12-17(21(27)28)23-19(25)15-4-1-2-5-16(15)22-20(26)18-6-3-11-29-18/h1-11,17,24H,12H2,(H,22,26)(H,23,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYADKBYZJTQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)tyrosine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide](/img/structure/B4984651.png)
![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)

![3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984674.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)


![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)
